2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate
Overview
Description
2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate, also known as NPEA, is a chemical compound that belongs to the family of nitrophenyl ethers. NPEA is synthesized through a multi-step process that involves the reaction of 4-nitrophenol with ethylene oxide, followed by esterification with acetic anhydride. NPEA has been the subject of scientific research due to its potential applications in various fields, including agriculture, medicine, and industry.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways. In agriculture, 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate is thought to inhibit the activity of photosystem II, a key enzyme involved in photosynthesis. In medicine, 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate has been shown to cause liver toxicity and damage to the kidneys and other organs at high doses. However, at lower doses, 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate has several advantages as a research tool, including its stability, solubility, and ease of synthesis. However, 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several potential future directions for research on 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate, including:
1. Investigation of the mechanism of action of 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate in more detail, including its effects on specific enzymes and metabolic pathways.
2. Development of new synthetic methods for 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate that are more efficient and environmentally friendly.
3. Exploration of the potential use of 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate as a drug delivery agent, including its ability to target specific cells and tissues.
4. Investigation of the potential use of 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate in the treatment of inflammatory and autoimmune diseases, as well as cancer.
5. Evaluation of the potential environmental impact of 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate and its use in agriculture, including its effects on non-target organisms and ecosystems.
Conclusion:
In conclusion, 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including agriculture, medicine, and industry. The synthesis of 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate is a complex process that requires careful control of reaction conditions to achieve high yields and purity. 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate has several advantages as a research tool, including its stability, solubility, and ease of synthesis, but also has some limitations, including its potential toxicity. There are several potential future directions for research on 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate, including investigation of its mechanism of action, development of new synthetic methods, and exploration of its potential use in medicine and agriculture.
Scientific Research Applications
2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate has been studied for its potential applications in various fields, including agriculture, medicine, and industry. In agriculture, 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate has been shown to have herbicidal properties, making it a potential candidate for weed control. In medicine, 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate has been investigated for its potential as a drug delivery agent, as well as its potential anti-inflammatory and anti-cancer properties. In industry, 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate has been studied for its use as a solvent and as a component in the production of various chemicals.
properties
IUPAC Name |
2-(4-nitrophenoxy)ethyl 2-(4-nitrophenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O8/c19-16(11-26-15-7-3-13(4-8-15)18(22)23)25-10-9-24-14-5-1-12(2-6-14)17(20)21/h1-8H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPMJAWZQJMSEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCOC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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